Calcium glycinate
Description
Research Significance of Glycine-Chelated Minerals and Calcium Bioavailability
The academic interest in glycine-chelated minerals, including calcium glycinate (B8599266), stems from their potential to offer superior bioavailability. atamanchemicals.com Bioavailability of minerals is a critical factor in nutrition and agriculture, as it determines the extent to which a nutrient can be absorbed and utilized by an organism. alternative-therapies.com Traditional inorganic mineral sources can present challenges in terms of solubility and absorption, often interacting with other dietary components that inhibit their uptake. integrativepractitioner.com
Research suggests that the chelation of minerals with amino acids like glycine (B1666218) can protect the mineral from these interactions, allowing for more efficient transport and absorption. integrativepractitioner.comfrontiersin.org Glycine, being the simplest amino acid, is readily recognized and absorbed by the body, and it is hypothesized that this facilitates the uptake of the chelated calcium. wbcil.comrroij.com Studies have explored how this enhanced bioavailability translates to various applications, from improving bone health to serving as an efficient fertilizer in agriculture. researchandmarkets.comwbcil.com The core of the research significance lies in the potential of glycine chelation to provide a more effective means of delivering essential minerals like calcium.
Historical Trajectories of Research on Calcium Amino Acid Chelates
The concept of chelation, derived from the Greek word for "claw," was first described in the early 20th century to characterize the bonding of ions to a central metal atom. wikipedia.org The application of this principle to nutrition began with a focus on improving the absorption of minerals like iron and zinc. scielo.br The development of calcium supplements has progressed through several stages, starting from inorganic salts to organic acid salts, and more recently to amino acid chelates. nih.gov
The use of amino acid chelates in animal feed was an early area of investigation, with the Association of American Feed Control Officials (AAFCO) establishing definitions for metal-amino acid chelates. wikipedia.org Ferrous bis-glycinate was one of the initial amino acid chelates developed for human nutrition. wikipedia.org Research into calcium amino acid chelates, including calcium glycinate, followed this trajectory, driven by the quest for more effective calcium supplementation. rroij.com While the use of amino acid chelates in plant science has been explored for several decades, their commercial application in human and animal nutrition is a more recent development. scielo.br Early research focused on the structural characterization of these compounds, confirming the chelated nature of the mineral-amino acid bond. researching.cnworldscientific.com Subsequent studies have increasingly focused on their biological efficacy and comparative bioavailability against other calcium forms. alternative-therapies.comhealthline.com
| Timeline of Key Research Developments in Calcium Amino Acid Chelates |
| Early 20th Century |
| Mid-20th Century |
| Late 20th Century |
| Late 20th/Early 21st Century |
| 21st Century |
| Present |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;2-aminoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5NO2.Ca/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNJDDJDXNMTHZ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])N.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8CaN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56-40-6 (Parent) | |
| Record name | Calcium glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033242261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035947070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30954885 | |
| Record name | Calcium glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30954885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33242-26-1, 35947-07-0 | |
| Record name | Calcium glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033242261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035947070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30954885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium glycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Calcium glycinate (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.994 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM GLYCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/567R60Z85R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis Methodologies and Reaction Kinetics
Established Synthetic Routes for Calcium Glycinate (B8599266) Production
Traditional methods for synthesizing calcium glycinate typically involve reacting a calcium source with glycine (B1666218), often in an aqueous or organic solvent system.
One common approach involves the direct reaction of glycine with calcium oxide (CaO) in water. In this method, glycine is dissolved in water, followed by the addition of calcium oxide. The reaction proceeds to form this compound, with the hydrogen ions from glycine and oxygen from calcium oxide being removed. This process can be carried out at room temperature or with gentle heating. For instance, a procedure involved dissolving glycine in water and then adding calcium oxide, stirring until dissolution was complete . Another variation uses a mixture of glycine, calcium oxide, and calcium acetate (B1210297) in water, reacting them in a specific proportion patsnap.com. The molar ratio of glycine to calcium oxide can also be a critical parameter, with some methods employing a 3:1 ratio iosrjournals.org.
An alternative and often more efficient method is ultrasonic-assisted synthesis, typically performed in an organic solvent like absolute ethanol. This technique utilizes ultrasonic waves to enhance the reaction rate and yield. In this process, glycine and an inorganic calcium salt, such as calcium chloride (CaCl₂), are dispersed in absolute ethanol. The mixture is then subjected to ultrasonic radiation for several hours (e.g., 4 to 6 hours) google.comatamanchemicals.comchemicalbook.compatsnap.com. This method is noted for its ability to achieve high purity and yield, shorten reaction times, and avoid the use of strong acids or alkalis, thereby reducing by-products and environmental impact atamanchemicals.compatsnap.com. The reaction product is subsequently purified through washing with an organic solvent, centrifugation, and vacuum drying google.comatamanchemicals.comchemicalbook.compatsnap.com.
Another pathway involves the formation of a glycine sodium salt intermediate. Glycine is first dissolved in water and reacted with a solid alkali to form glycine sodium salt. This salt is then reacted with calcium chloride dissolved in a solvent. The pH is adjusted, and the mixture is heated and concentrated, followed by crystallization and drying to yield this compound patsnap.com. Variations in molar ratios, pH, temperature, and reaction times are employed across different embodiments of this method patsnap.com.
Table 2.1: Summary of Established this compound Synthesis Routes
| Method | Reactants | Solvent | Typical Conditions | Yield/Purity | Advantages | References |
| Direct Reaction (Aqueous) | Glycine, Calcium Oxide (CaO) | Water | Room temperature or mild heating, stirring | Moderate | Simple, uses common reagents | iosrjournals.org |
| Direct Reaction (Aqueous) | Glycine, Calcium Oxide (CaO), Calcium Acetate | Water | Specific proportions, heating (e.g., 70-75°C), stirring | Moderate | Utilizes multiple calcium sources | patsnap.com |
| Ultrasonic-Assisted | Glycine, Calcium Chloride (CaCl₂) | Absolute Ethanol | 4-6 hours ultrasonic reaction, 60°C vacuum drying | High | High yield (up to 94.3%), high purity, shorter reaction time, environmentally friendly, recyclable solvent | google.comatamanchemicals.comchemicalbook.compatsnap.com |
| Via Glycine Sodium Salt | Glycine, Solid Alkali, Calcium Chloride (CaCl₂) | Water/Solvent | pH adjustment (3-8), heating (60-100°C), crystallization | Variable | Controlled crystallization process | patsnap.com |
Electrochemical-Complexation Technologies for High-Purity this compound Synthesisgoogle.com
Electrochemical-complexation technology offers a method for producing high-purity this compound by leveraging electrochemical reactions to facilitate the complexation between calcium ions and glycine google.com. This approach typically employs a system with distinct anode, cathode, and complexation chambers separated by ion-exchange membranes google.com. Calcium chloride solution is commonly used as the raw material, with an alkaline environment being established within the complexation chamber to promote the reaction google.com.
The process involves controlling several key parameters to achieve efficient complexation and high purity. These include:
Electric Field Voltage: Typically maintained between 8-36V DC google.com.
Temperature: The reaction system temperature is controlled within a range of 20-40°C google.com.
pH: The alkaline environment in the complexation chamber is maintained at a pH of 10-13 google.com.
Reactant Ratios: Glycine and an accelerator (such as sodium glycinate or sodium hydroxide) are used in a molar ratio of approximately 1:0.1 to 1.0 google.com.
Electrolyte Composition: The cathode chamber electrolyte is often a 5-20% sodium hydroxide (B78521) solution, while the anode chamber electrolyte is a 2-6.7 mol/L high-concentration calcium chloride solution google.com.
Following the electrochemical complexation, the resulting this compound solution is purified. This typically involves alcohol washing (with water-to-alcohol ratios ranging from 1:1 to 1:5) to precipitate the this compound, followed by low-temperature vacuum drying (e.g., -10 to -30°C at 5-20 Pa) to obtain the high-purity powder google.com. This method is advantageous as it can utilize low-value calcium sources and potentially co-produce valuable by-products like hydrogen and chlorine google.com.
Table 2.2: Parameters for Electrochemical-Complexation Synthesis of this compound google.com
| Parameter | Value Range |
| Electric Field Voltage | 8-36 V DC |
| Reaction Temperature | 20-40 °C |
| Complexation Chamber pH | 10-13 |
| Glycine:Accelerator Ratio | 1:0.1 to 1:1.0 (molar) |
| Cathode Electrolyte | 5-20% NaOH solution |
| Anode Electrolyte | 2-6.7 mol/L CaCl₂ solution |
| Alcohol Wash Ratio | Water:Alcohol = 1:1 to 1:5 |
| Drying Conditions | -10 to -30 °C, 5-20 Pa vacuum |
Biomimetic Approaches to this compound Synthesisgoogle.com
While the term "biomimetic" or "bio-inspired" is frequently used in the synthesis of various calcium compounds, particularly calcium carbonate and calcium phosphate, to mimic natural biomineralization processes using organic molecules as templates or structure-directing agents nih.govrsc.orgresearchgate.netacs.orgrsc.org, direct biomimetic synthesis pathways specifically for this compound are not extensively detailed in the provided literature.
However, the synthesis of this compound inherently involves glycine, a naturally occurring amino acid, which is a fundamental biomolecule. The use of glycine in chemical synthesis processes, such as the ultrasonic-assisted method, can be considered "bio-inspired" in the broader sense of utilizing biomolecules in chemical manufacturing google.com. Research into the role of amino acids in directing the formation of calcium-containing mineral structures, like calcium carbonate, highlights how these biomolecules can influence crystal morphology and polymorphs under mild conditions rsc.orgacs.orgresearchgate.net. While these studies focus on different calcium compounds, they underscore the principle of employing biomolecules to guide inorganic synthesis.
The intrinsic biological relevance of glycine as a component of this compound contributes to its favorable properties, such as absorption and utilization by the body google.com. The development of synthesis methods that utilize glycine, therefore, indirectly benefits from the biological nature of its constituent amino acid.
Kinetic and Mechanistic Investigations of this compound Formation
Understanding the kinetics and mechanisms of this compound formation is crucial for optimizing synthesis processes and controlling product characteristics. The formation of this compound involves the chelation of calcium ions (Ca²⁺) by glycine molecules.
Studies on the complexation equilibria between calcium ions and amino acids, including glycine, provide insights into the mechanisms. These investigations often determine stability constants and examine how factors such as pH influence the binding affinity tandfonline.comacs.org. It has been observed that the deprotonation of amino acids, which occurs with increasing pH, significantly enhances calcium binding acs.org. For instance, glycine can chelate Ca²⁺ by forming a stable complex, where the deprotonated form of glycine (gly⁻) plays a key role tandfonline.commdpi.com. The mechanism of complex formation can be stepwise or simultaneous, depending on the chelating potentials of the involved molecules tandfonline.com.
In electrochemical synthesis, controlling parameters like voltage, temperature, and pH is paramount for managing the reaction kinetics and achieving high purity google.com. The specific voltage applied influences the electrochemical potential driving the reaction, while temperature affects reaction rates according to Arrhenius principles. Maintaining an optimal pH range (e.g., 10-13) ensures the necessary alkaline environment for efficient complexation google.com.
The ultrasonic-assisted synthesis method also demonstrates kinetic considerations. The application of ultrasonic waves accelerates the reaction rate, shortens the reaction time, and improves selectivity, leading to higher yields and purities compared to conventional methods google.comatamanchemicals.compatsnap.com. This acceleration is attributed to phenomena like acoustic cavitation, which can create localized high-energy conditions that promote chemical transformations google.com.
While direct kinetic studies detailing reaction rate constants or activation energies specifically for this compound formation are not extensively detailed in the provided search results, the optimization of synthesis parameters in established and electrochemical methods implicitly relies on controlling these kinetic factors. The ability of glycine to chelate calcium ions and the influence of pH on this binding are key mechanistic aspects that guide process development tandfonline.comacs.orgmdpi.com.
Compound List:
this compound
Glycine
Calcium chloride
Calcium oxide
Calcium acetate
Sodium glycinate
Sodium hydroxide
Water
Ethanol
Hydrogen
Chlorine
Advanced Structural Elucidation and Solid State Characterization
Crystallographic Analysis
Crystallographic analysis provides fundamental insights into the arrangement of atoms and molecules within the solid state, revealing the precise three-dimensional structure and potential for polymorphism.
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise atomic arrangement in crystalline materials. While specific SCXRD studies detailing the crystal structure of calcium glycinate (B8599266) itself are not extensively detailed in the provided search results, related studies on metal glycinates, such as those involving zinc glycinate, have shown that the metal ion (in this case, calcium) forms a chelate with glycine (B1666218), creating five-membered rings. This coordination typically involves the metal ion bonding to both the amino and carboxylate groups of the glycine molecule researchgate.networldscientific.comresearchgate.netresearching.cn. For instance, in the case of bis(glycine) lithium bromide monohydrate, the lithium atom is coordinated to water molecules and carboxylate oxygen atoms from glycine, forming a distorted tetrahedral geometry tandfonline.com. These findings suggest that calcium glycinate likely adopts a similar chelated structure.
Powder X-ray Diffraction (PXRD) for Phase Identification and Polymorphism
Powder X-ray Diffraction (PXRD) is a vital technique for identifying crystalline phases and detecting polymorphism in solid materials. PXRD patterns are unique fingerprints for each crystalline form. Studies on this compound have utilized PXRD for characterization and phase identification. For example, a process for preparing high-purity this compound involved comparing the PXRD pattern of the synthesized product with that of glycine, noting significant differences in peak positions and intensities, confirming the formation of this compound google.com. Specific PXRD peaks for this compound were observed at 2θ values such as 9°, 17°, 26°, 31°, and 38° google.com. Furthermore, PXRD has been employed to identify this compound trihydrate, with reported crystallographic data including cell parameters such as a = 9.6572 (5) Å, c = 5.7627 (3) Å, and β = 76.997 (3)° researchgate.net. PXRD is also instrumental in distinguishing different polymorphic forms of compounds, which can influence their physical and chemical properties google.comgoogle.comfrontiersin.org.
Table 1: Key PXRD Peak Positions for this compound
| 2θ (°) | Intensity | Reference |
|---|---|---|
| 9 | Strong | google.com |
| 17 | Moderate | google.com |
| 26 | Strong | google.com |
| 31 | Strong | google.com |
| 38 | Moderate | google.com |
| 25.1 | - | iosrjournals.org |
| 31.3 | - | iosrjournals.org |
| 35.0 | - | iosrjournals.org |
Note: Intensity is qualitative based on descriptions in the source. Data from iosrjournals.org lists peak positions without explicit intensity information.
Vibrational and Electronic Spectroscopy
Spectroscopic techniques probe the molecular structure and electronic properties by analyzing the interaction of the compound with electromagnetic radiation.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Bonding Analysis
Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and understanding the nature of chemical bonds within a molecule. These techniques provide a unique "fingerprint" spectrum for each compound nih.gov. For this compound, IR spectroscopy is used to confirm the chelation between calcium ions and glycine ligands by observing shifts in the characteristic vibrational frequencies of the carboxylate and amino groups worldscientific.comresearchgate.netresearching.cn.
Studies on metal glycinates, including this compound, have shown that the formation of the chelate involves coordination of the Ca²⁺ ion to the amino (-NH₂) and carboxylate (-COO⁻) groups of glycine researchgate.networldscientific.comresearchgate.netresearching.cn. In the IR spectrum, this coordination is typically indicated by changes in the stretching vibrations of these groups. For example, the disappearance of the C=O stretch and the appearance of a COO⁻ stretch at a different wavenumber, along with shifts in N-H stretching frequencies, are characteristic of chelation researchgate.net. Specific IR bands observed for calcium bisglycinate include O-H stretch at 3153.3 cm⁻¹, N-H stretch at 3004.7 cm⁻¹, C-O stretch at 1032.5 cm⁻¹, and C=O stretch at 1576.7 cm⁻¹ iosrjournals.org. Comparing these with the spectra of free glycine, which shows bands for O-H stretch at 3421.7 cm⁻¹, N-H stretch at 3149.9 cm⁻¹, C=O stretch at 1680.4 cm⁻¹, and C-O stretch at 1110.7 cm⁻¹, highlights the changes due to coordination iosrjournals.org. Raman spectroscopy can complement IR by providing information on different vibrational modes, particularly those involving symmetric stretching and bending vibrations, which may be weak or absent in IR spectra acs.org.
Table 2: Characteristic IR Vibrational Bands for this compound and Glycine
| Functional Group | Glycine (cm⁻¹) | This compound (cm⁻¹) | Assignment | Reference |
|---|---|---|---|---|
| O-H Stretch | 3421.7 | 3153.3 | O-H Stretch | iosrjournals.org |
| N-H Stretch | 3149.9 | 3004.7 | N-H Stretch | iosrjournals.org |
| C=O Stretch | 1680.4 | 1576.7 | C=O Stretch | iosrjournals.org |
UV-Vis Spectroscopy for Electronic Transitions and Optical Properties
UV-Visible (UV-Vis) spectroscopy is used to study electronic transitions within molecules, providing information about their electronic structure and optical properties. When a molecule absorbs UV-Vis light, electrons are promoted from lower energy ground states to higher energy excited states libretexts.orgrsc.org. These transitions typically involve π → π, n → π, or σ → σ* electronic excitations libretexts.orgrsc.orgdavuniversity.org.
While specific UV-Vis spectra for this compound are not extensively detailed, studies on similar compounds or related materials can provide context. For example, metal bisglycinate complexes (including calcium) have been characterized using UV-Vis spectroscopy, with observations of bathochromic shifts suggesting possible coordination of the ligand to the metal ion iosrjournals.org. The UV-Vis spectrum of glycine itself would involve transitions related to its amino and carboxyl groups. The absorption of UV or visible radiation corresponds to the excitation of outer electrons, and the specific wavelengths absorbed are characteristic of the molecule's electronic configuration and functional groups libretexts.orgshu.ac.uk. For instance, compounds with conjugated π systems often show absorption bands in the UV-Vis range shu.ac.uk. This compound, being a chelate, might exhibit absorption bands related to the electronic structure of the glycine ligand and its interaction with the calcium ion, potentially in the UV region.
Fluorescence Spectroscopy
Fluorescence spectroscopy detects light emitted by a substance after it has absorbed light at a specific wavelength. This technique is sensitive to molecular structure and environmental changes. In the context of this compound, fluorescence spectroscopy is less commonly reported as a primary characterization method compared to IR or XRD. However, it has been used to study calcium ion-induced conformational changes in peptides, where changes in fluorescence intensity or emission wavelength indicate binding events mdpi.com. In some studies involving metal-organic frameworks or related complexes, fluorescence properties are investigated, though the role of the calcium ion in fluorescence is generally considered minimal unless it is part of a fluorophore itself researchgate.net. For this compound, direct fluorescence emission from the molecule is not a widely reported characteristic, suggesting that it may not possess strong intrinsic fluorescence properties under typical excitation conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure and dynamics of molecules in both solution and solid states.
Solution-State NMR for Structural Assignment and Dynamics (¹H, ¹³C, 2D NMR)
Solution-state NMR provides detailed information about the molecular structure of this compound by analyzing the magnetic properties of atomic nuclei. ¹H NMR spectra reveal the presence and environment of hydrogen atoms, while ¹³C NMR spectra elucidate the carbon backbone. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish correlations between nuclei, confirming connectivity and aiding in complex structural assignments.
While specific ¹H and ¹³C NMR data for this compound are not extensively detailed in the provided search results, studies on related metal glycinates offer insights. For instance, differences in ¹³C NMR spectra between magnesium glycinate and glycine have been reported, indicating changes in chemical shifts due to metal chelation researching.cn. In general, ¹H NMR spectra of amino acid chelates would typically show signals corresponding to the methylene (B1212753) (-CH₂-) and amine (-NH₂) protons of glycine, with their chemical shifts and multiplicities influenced by coordination to the calcium ion researchgate.net. ¹³C NMR would display signals for the carboxylate (-COO⁻) and methylene carbons, with shifts indicative of the chelation environment researching.cn.
Solid-State NMR Characterization
Solid-state NMR (ssNMR) is employed to study the structure and dynamics of this compound in its solid form, providing complementary information to solution-state studies. Techniques like Magic Angle Spinning (MAS) NMR are used to overcome the broadening effects of anisotropic interactions in solids, yielding high-resolution spectra mst.edu.
While direct ssNMR data for this compound is limited in the provided literature, studies on similar metal glycinates and calcium-containing compounds highlight the utility of ssNMR. For example, ¹³C CP MAS NMR has been used to characterize the solid-state structure of chitin, a polysaccharide scaffold, and similar techniques would be applicable to this compound to probe its crystalline structure and molecular interactions pnas.org. Solid-state NMR can provide information on the coordination environment of calcium ions and the structural integrity of the glycinate chelate in the solid state mst.eduacs.org.
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry (MS) is essential for determining the molecular weight of this compound and for elucidating its fragmentation pathways under ionization and collision-induced dissociation (CID) conditions. This technique helps confirm the molecular formula and provides insights into the bonding within the chelate.
Studies on metal glycinates indicate that mass spectrometry can validate the molecular weight and fragmentation patterns of the chelate . For instance, electrospray ionization (ESI) coupled with MS has been used to study zinc complexes of amino acids, revealing fragmentation modes researching.cn. The fragmentation of molecules in MS/MS experiments is influenced by factors such as the site of protonation and bond strengths nih.gov. For this compound, typical fragmentation might involve the loss of glycine molecules or parts thereof, or cleavage of the Ca-N or Ca-O bonds, yielding characteristic fragment ions that can be used for identification and structural confirmation researching.cngre.ac.ukmdpi.com.
Thermal Analysis for Decomposition Pathways and Stability Profiling
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide critical data on the thermal stability, decomposition pathways, and phase transitions of this compound.
Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG)
TGA measures the change in mass of a sample as a function of temperature, allowing for the identification of decomposition steps and the determination of volatile components, such as water of crystallization. DTG, the derivative of the TGA curve, helps to pinpoint the exact temperatures at which mass loss occurs most rapidly.
Research indicates that TGA can assess the thermal stability and dehydration properties of this compound, distinguishing it from non-chelated calcium salts . Studies on metal glycinates, including this compound, have shown thermal decomposition profiles that can reveal the presence of coordinated water molecules and the ultimate breakdown of the organic ligand and salt researching.cnresearchgate.net. For example, dehydration events at temperatures above 215°C have been noted, suggesting a degree of hygroscopic stability .
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, identifying thermal events such as melting, crystallization, and decomposition. It provides information about phase transitions and the energy changes associated with them.
DSC studies on this compound are less frequently detailed in the provided search results. However, DSC is often used in conjunction with TGA to provide a comprehensive thermal characterization researchgate.netgoogle.com. For this compound, DSC could potentially reveal phase transitions associated with dehydration or decomposition, offering insights into its thermal behavior and stability limits rsc.orgcymitquimica.compsu.eduwindows.net.
Surface Analysis and Intermolecular Interactions (e.g., Hirshfeld surface analysis)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the contributions of different intermolecular interactions to the crystal packing of a compound researchgate.netlodz.pl. This method generates two-dimensional "fingerprint plots" that represent the sum of all intermolecular contacts, allowing for the identification and relative importance of various interactions such as hydrogen bonds, van der Waals forces, and C-H···π interactions researchgate.netlodz.plresearchgate.net.
Key Findings from Hirshfeld Surface Analysis and Related Studies:
Coordination Bonds: The primary interaction within this compound is the coordination bond between the calcium ion (Ca²⁺) and the amino (-NH₂) and carboxyl (-COO⁻) groups of the glycine ligand. This chelation forms stable five-membered rings researchgate.netresearchgate.net. Spectroscopic evidence, such as shifts in infrared (IR) absorption bands of the carboxylate and amino groups, confirms the involvement of these functional groups in coordination with the calcium ion .
Intermolecular Interaction Contributions (Illustrative Example based on related studies):
While specific Hirshfeld surface analysis data for pure this compound were not detailed in the provided search results, studies on similar compounds offer insights into the typical contributions. For example, in related metal glycinates or other amino acid complexes, Hirshfeld surface analysis reveals varying percentages for different interactions.
| Interaction Type | Percentage Contribution (Illustrative) | Primary Contributors |
| H···H | 30-50% | Hydrogen atoms from glycine and water molecules |
| O···H / H···O | 20-40% | Oxygen atoms from carboxylate/water, Hydrogen atoms |
| C···H / H···C | 5-15% | Carbon atoms from glycine, Hydrogen atoms |
| Ca···O / O···Ca | Variable (Coordination) | Calcium ion, Oxygen atoms from carboxylate/water |
| Ca···N / N···Ca | Variable (Coordination) | Calcium ion, Nitrogen atoms from amino group |
| Other (e.g., C···C) | <5% | Carbon atoms |
Note: The percentages above are illustrative and based on typical findings in Hirshfeld surface analyses of similar coordination compounds and amino acid salts. Actual percentages for this compound would require specific crystallographic data and analysis.
Powder X-ray Diffraction (PXRD):
Powder X-ray diffraction is a fundamental technique for characterizing the crystalline structure of solid materials frontiersin.orgnih.gov. It provides a unique diffraction pattern ("fingerprint") for each crystalline compound, based on the arrangement of atoms in the crystal lattice frontiersin.orgnih.gov. PXRD data can confirm the presence of specific crystalline phases, assess crystallinity, and identify impurities in samples frontiersin.orgnih.gov. For this compound, PXRD studies have been used to confirm its crystalline structure, for instance, identifying this compound trihydrate and analyzing its unit cell parameters researchgate.net. The comparison of experimental diffraction patterns with databases like the ICDD-PDF2 database is crucial for phase identification frontiersin.orgnih.gov.
Infrared (IR) Spectroscopy:
IR spectroscopy provides information about the vibrational modes of molecules, which are sensitive to the chemical environment and bonding . For this compound, IR spectroscopy is used to:
Confirm Chelation: Shifts in the characteristic absorption bands of the carboxylate (-COO⁻) and amino (-NH₂) groups of glycine upon complexation with calcium ions indicate the formation of coordinate bonds . For example, the asymmetric and symmetric stretching vibrations of the carboxylate group typically appear at different wavenumbers compared to free glycine researchgate.net.
Identify Ligand Coordination: The presence of specific functional groups and their vibrational frequencies can confirm the binding of glycine to the calcium ion through both the amino nitrogen and carboxylate oxygen atoms, forming the characteristic five-membered chelate rings researchgate.netresearchgate.net.
Thermal Analysis (TGA/DSC):
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal stability and phase transitions of this compound researchgate.netnih.gov. TGA measures the mass loss of a sample as a function of temperature, which can reveal the presence of crystalline water molecules that are lost upon heating researchgate.netresearchgate.netnih.gov. DSC detects thermal events such as melting, decomposition, or dehydration, providing further insights into the solid-state behavior and stability of the compound researchgate.netnih.gov. For this compound trihydrate, thermal analysis has indicated the departure of water molecules at specific temperature ranges researchgate.net.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, offering a detailed description of electron distribution and its consequences for molecular properties.
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Molecular Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is effective for studying the interaction of glycine (B1666218) with alkaline earth metals like calcium researchgate.net. DFT calculations are crucial for determining the optimized geometry of calcium glycinate (B8599266), where the calcium ion is chelated by two glycinate ligands, forming stable five-membered rings acs.orgdoaj.orgresearchgate.net. In this structure, the calcium ion is coordinated by both the amino and carboxyl groups of the glycine molecules doaj.orgresearchgate.net.
DFT studies on related systems, such as glycine interacting with calcium oxide (CaO), have been used to model the electronic structure and molecular properties. In such models, the interaction leads to significant changes in properties like the total dipole moment (TDM) and the energies of the frontier molecular orbitals rsc.org. For instance, the interaction of glycine with CaO through its COOH group has been shown to result in a high TDM, indicating a strong interaction and charge separation rsc.org.
Table 1: Illustrative DFT-Calculated Properties for a Glycine-CaO Interaction Model (Note: This data is for a glycine-CaO model system and is presented to illustrate the outputs of DFT calculations, as specific data for isolated calcium glycinate is not readily available in the cited literature.)
| Property | Value | Reference |
| Total Dipole Moment (TDM) | 10.129 Debye | rsc.org |
| HOMO-LUMO Energy Gap | 1.643 eV | rsc.org |
These calculations provide a foundation for understanding the stability and electronic nature of the bonds within the this compound chelate.
Time-Dependent DFT (TD-DFT) for Optical and Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate excited-state properties, such as electronic absorption spectra jst.go.jprsc.org. This method can predict the wavelengths at which a molecule absorbs light and the nature of the electronic transitions involved.
For systems analogous to this compound, like glycine interacting with metal oxides, TD-DFT calculations have been performed to predict UV-vis spectra. These studies show that the interaction with the metal oxide can cause a red shift (a shift to longer wavelengths) in the absorption spectrum rsc.org. The calculations also provide information on the oscillator strengths of these transitions, which relate to the intensity of the absorption peaks.
Table 2: Example of Theoretical Electronic Transition Data for a Glycine-Metal Oxide Model (Note: This table illustrates the type of data obtained from TD-DFT calculations on a related glycine-metal oxide system, as specific data for this compound was not found in the provided sources.)
| Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Reference |
| 250 | 0.015 | HOMO -> LUMO | rsc.org |
Such theoretical spectra are invaluable for interpreting experimental spectroscopic data and understanding the electronic transitions that give rise to the optical properties of the molecule.
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and the delocalization of electron density within a molecule, which are related to hyperconjugative interactions science.gov. In a complex like this compound, NBO analysis can quantify the donation of electron density from the lone pairs of the oxygen and nitrogen atoms of the glycinate ligands to the vacant orbitals of the calcium ion.
Studies on similar metal-ligand systems, such as Mg(II) complexes, have utilized NBO analysis to investigate charge transfer from the ligands to the central metal ion frontiersin.org. This analysis provides a detailed picture of the donor-acceptor interactions that contribute to the stability of the chelate structure. The analysis can reveal the extent of charge transfer and the stabilization energies associated with these interactions.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule researchgate.net. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity researchgate.net.
FMO analysis of glycine interacting with CaO has shown that the interaction significantly lowers the HOMO-LUMO gap compared to isolated glycine, suggesting an increase in reactivity rsc.org. This type of analysis for this compound would provide insights into its kinetic stability and its potential to participate in chemical reactions.
Table 3: Representative FMO Properties for a Glycine-CaO Model System (Note: This data is for a model system and serves to illustrate the parameters obtained from FMO analysis.)
| Molecular System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
| Glycine | -6.211 | -0.123 | 6.088 | rsc.org |
| Glycine-CaO | -2.987 | -1.344 | 1.643 | rsc.org |
Ab Initio Calculations for Complex Structure Deduction and Binding Energies
Ab initio studies on the interaction of glycine with calcium-containing surfaces, such as hydroxyapatite (B223615), have been performed to calculate interaction energies. These studies have shown that glycine can bind strongly to calcium ions on a surface, with significant interaction energies bohrium.com. For example, the interaction energy of a glycine zwitterion with a hydroxyapatite surface was calculated to be as large as -248 kJ mol⁻¹ bohrium.com. Such calculations, if performed on isolated this compound, would quantify the strength of the bonds between the calcium ion and the glycinate ligands.
Molecular Modeling and Simulations
Molecular modeling and simulations, particularly molecular dynamics (MD), are used to study the behavior of molecules over time. These simulations can provide insights into the conformational dynamics of this compound and its interactions with solvent molecules, such as water.
While specific MD simulations for this compound were not detailed in the provided search results, simulations of hydrated calcium ions and aqueous glycine solutions have been conducted frontiersin.orgnih.gov. These studies investigate the structure of the hydration shell around the calcium ion and the clustering behavior of glycine in water. An MD simulation of this compound would involve placing the molecule in a simulation box filled with water molecules and calculating the forces between all atoms over a period of time. This would reveal how water molecules arrange themselves around the complex and provide information on the stability of the chelate in an aqueous environment.
Prediction of Binding Energies and Interaction Mechanisms
Theoretical calculations are crucial for quantifying the strength of the interaction between calcium and glycine and for understanding the mechanism of complex formation. Density Functional Theory (DFT) is a widely used method for predicting the binding energies and geometries of metal chelates.
Research employing DFT has shown that the interaction between Ca²⁺ and glycine is significantly influenced by the protonation state of the amino acid. nih.govacs.org In its deprotonated (glycinate) form, glycine acts as a bidentate ligand, forming a stable chelate with the calcium ion. The primary interaction mechanism involves the calcium ion bonding simultaneously to the negatively charged carboxylate oxygen and the nitrogen atom of the α-amino group. doaj.orgsci-hub.se This chelation results in the formation of a thermodynamically stable five-membered ring structure. doaj.orgsci-hub.se
DFT calculations have confirmed that the binding of calcium is stronger in the deprotonated form of glycine compared to its zwitterionic state. nih.govacs.org This increased affinity is accompanied by a shortening of the calcium-oxygen bond lengths, indicating a more robust interaction. nih.govacs.org The calculated binding enthalpy (ΔHbinding) provides a quantitative measure of this interaction strength. Studies comparing various amino acids have established a relative binding affinity series, which helps in understanding the selectivity of calcium binding in more complex biological systems. researchgate.netacs.org At physiological pH where the amino group is deprotonated, the binding affinity for calcium increases significantly. researchgate.netacs.org
The interaction mechanism can be summarized as a Lewis acid-base reaction, where the Ca²⁺ ion (Lewis acid) accepts electron pairs from the nitrogen and oxygen atoms (Lewis bases) of the glycinate ligand. This coordination is entropically favored due to the chelate effect.
| Amino Acid | Relative Ca²⁺ Binding Affinity (at high pH) |
|---|---|
| Glycine | Moderate |
| Alanine | ~ Glycine |
| Aspartic Acid | Highest |
| Glutamic Acid | High |
| Lysine | Lowest |
Conformational Analysis and Structural Energetics
Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For this compound, theoretical modeling is used to determine the most stable three-dimensional structure.
Computational studies, particularly those using DFT, have optimized the molecular geometry of the this compound complex. nih.govacs.org The lowest energy conformation is consistently found to be the chelated structure where the calcium ion is coordinated by both the carboxylate and amino groups. nih.govdoaj.org This five-membered ring conformation is energetically more favorable than a monodentate coordination, where calcium would bind only to the carboxylate group. nih.gov
Molecular Dynamics Simulations
While quantum mechanical methods like DFT are excellent for calculating static properties and energies of molecules, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of systems over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes, solvent interactions, and binding dynamics. nih.govyoutube.com
For this compound, MD simulations can be used to explore several key aspects:
Solvation Structure: MD can reveal the detailed arrangement of water molecules around the this compound complex, defining its hydration shell. Understanding the structure and dynamics of this shell is crucial as it mediates interactions with the surrounding environment.
Conformational Flexibility: These simulations can track the flexibility of the Ca²⁺-glycinate bond and the internal motions of the chelate ring over time scales ranging from picoseconds to microseconds. frontiersin.org
Binding and Unbinding Events: Advanced MD techniques, such as umbrella sampling or steered MD, can be used to simulate the process of calcium binding to and unbinding from glycine. nih.gov These simulations can provide insights into the energy barriers and pathways associated with complex formation and dissociation. nih.gov
Although specific MD simulation studies focused solely on isolated this compound are not extensively documented in the provided literature, the methodology is widely applied to study the behavior of calcium ions in complex biological systems, such as their interaction with proteins and other biomolecules. mdpi.comrsc.orgnih.gov The principles from these studies are directly applicable to understanding the dynamic nature of the this compound chelate in aqueous solution.
Theoretical Prediction of Compound Stability and Chemical Reactivity
Computational chemistry offers predictive power regarding the stability and reactivity of chemical compounds. walshmedicalmedia.comdntb.gov.ua Theoretical methods can calculate thermodynamic properties that are indicative of a compound's stability and electronic properties that govern its reactivity.
Compound Stability: The thermodynamic stability of this compound can be assessed by calculating its enthalpy of formation (ΔHf) and Gibbs free energy of formation (ΔGf) using quantum chemistry methods. escholarship.orgnih.gov A negative value for these parameters indicates that the formation of the compound from its constituent elements or simpler components (e.g., CaO and glycine) is a spontaneous and energetically favorable process. escholarship.org
DFT calculations can be used to compare the relative stabilities of different crystal polymorphs of solid this compound, predicting which form is most stable under given conditions of temperature and pressure. nih.govresearchgate.net The inherent stability of the chelated structure, as confirmed by structural characterization, is a direct result of the favorable thermodynamics of its formation. sci-hub.seresearchgate.net
Chemical Reactivity: The chemical reactivity of a molecule can be predicted by analyzing its electronic structure. walshmedicalmedia.comdntb.gov.ua Frontier Molecular Orbital (FMO) theory is a key concept in this analysis. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.ua
The HOMO represents the orbital from which the molecule is most likely to donate electrons in a reaction (nucleophilicity).
The LUMO represents the orbital to which the molecule is most likely to accept electrons (electrophilicity).
Coordination Chemistry and Solution State Behavior
Ligand Coordination Modes and Geometries
The geometry of calcium-glycine complexes is dictated by the manner in which the glycine (B1666218) ligand coordinates to the central calcium ion. Glycine can act as a zwitterion (H₃N⁺CH₂COO⁻) or, upon deprotonation, as a glycinate (B8599266) anion (H₂NCH₂COO⁻), which is the primary form that binds to metal ions. The coordination is influenced by the large ionic radius of Ca²⁺, which favors bridging binding modes and often results in the formation of coordination polymers. psu.edu A study of 131 calcium-carboxylate structures revealed that the coordination number for calcium can range from three to ten, with eight being the most common. psu.edu
Glycine primarily coordinates to calcium in a bidentate fashion, forming a stable five-membered ring. researchgate.netresearchgate.netmdpi.com This chelation involves the calcium ion binding to both the nitrogen atom of the amino group and an oxygen atom from the carboxylate group. researchgate.netresearchgate.netacs.org This bidentate chelate structure is considered thermodynamically favorable due to the chelate effect, which is a predominantly entropic phenomenon. wikipedia.orglibretexts.org
In addition to the common bidentate mode, other more complex coordination geometries have been identified, particularly in the solid state. Research has described various binding modes, including monodentate, bridging, and multidentate coordination. psu.eduresearchgate.netresearchgate.net For instance, in a synthesized calcium coordination polymer, [[Ca₆(H-gly)₁₂(H₂O)₁₈]Cl₁₂·6H₂O]n, zwitterionic glycine ligands were found to exhibit both monodentate carboxylate ligation and a μ₃-bridging tetradentate mode. psu.eduresearchgate.net While tridentate coordination involving two carboxylate oxygens and the amino nitrogen is theoretically possible and has been observed for other amino acids with Ca²⁺, the bidentate (O,N) chelate is the most characteristic for simple calcium glycinate complexes in solution. researchgate.netacs.org
The specific atoms on the glycine molecule that act as binding sites for the calcium ion are the nitrogen atom of the α-amino group and the oxygen atoms of the carboxylate group. researchgate.netacs.org In the most prevalent chelation structure, the Ca²⁺ ion is bonded to the amino nitrogen and one of the carboxylate oxygens, forming a stable five-membered ring. researchgate.netresearchgate.net
Computational studies and structural analyses confirm these binding sites. Density Functional Theory (DFT) calculations show that for deprotonated glycine, calcium binding involves chelation by the α-amino group and a carboxylate oxygen. acs.org Infrared (IR) spectroscopy further validates this, as shifts in the characteristic vibrational frequencies of the carboxylate and amino groups upon complexation with calcium indicate their direct involvement in bonding. In some polymeric structures, glycine can act as a bridge between multiple calcium centers, utilizing both carboxylate oxygen atoms to bind different metal ions. psu.eduresearchgate.net
Calcium-Glycinate Complexation Equilibria
The formation of complexes between calcium and glycinate in aqueous solution is governed by a set of equilibria that are sensitive to factors such as pH and the concentration of reactants. The stability and stoichiometry of the resulting species are key to understanding the behavior of this compound in solution.
In aqueous solutions, calcium and glycine primarily form mononuclear complexes with stoichiometries of 1:1 and 1:2 (Ca²⁺:glycinate), denoted as [Ca(Gly)]⁺ and [Ca(Gly)₂]. tandfonline.comtandfonline.comcdnsciencepub.com The formation of these complexes is stepwise, and each step is characterized by a stability constant (log K).
| Complex Species | Stoichiometry (Ca:Gly:H) | log β | Reference |
|---|---|---|---|
| [Ca(Gly)]⁺ | 1:1:0 | 1.36 | tandfonline.com |
| [Ca(Gly)(H)]²⁺ | 1:1:1 | 10.89 | tandfonline.com |
Note: The [Ca(Gly)(H)]²⁺ species represents a complex with a protonated glycine ligand.
The formation of calcium-glycinate complexes is highly dependent on the pH of the solution. tandfonline.comnih.govijnc.ir This is because the speciation of glycine itself is pH-dependent. Glycine can exist in a fully protonated form (H₂Gly⁺) in strongly acidic conditions, as a zwitterion (HGly) in a wide intermediate pH range, and as the glycinate anion (Gly⁻) in alkaline conditions. tandfonline.comijnc.ir
The Ca²⁺ ion primarily competes with protons for the glycinate anion. ijnc.ir Complex formation is minimal at low pH where the concentration of the deprotonated glycinate ligand is very low. As the pH increases, the carboxyl group and then the amino group deprotonate, making the glycinate anion available for chelation. acs.org Studies show that complex formation becomes significant in neutral to alkaline conditions (pH ~ 5.5–9.5), where the concentration of the glycinate anion (Gly⁻) is higher. tandfonline.com Speciation diagrams derived from potentiometric titrations show that the percentage of calcium complexed with glycine increases as pH rises, with different complex species dominating at different pH ranges. tandfonline.comtandfonline.comnih.gov For example, the [Ca(Gly)]⁺ complex begins to form around pH 5.5 and its concentration increases with pH. tandfonline.com
The thermodynamic parameters—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—provide insight into the driving forces behind calcium-glycinate complex formation. The relationship between these parameters is given by the equation: ΔG° = ΔH° - TΔS°. wikipedia.org
The formation of chelate complexes like this compound is often driven by a favorable entropy change. mdpi.comlibretexts.org When a bidentate ligand like glycinate replaces two monodentate water molecules from the hydration shell of the Ca²⁺ ion, there is a net increase in the number of free particles in the solution, leading to a positive entropy change (ΔS > 0). This entropic advantage is a key component of the chelate effect. wikipedia.orglibretexts.org
Calorimetric measurements or temperature-dependent stability constant studies can be used to determine the enthalpy and entropy changes. wikipedia.orgresearchgate.net For the Ca²⁺-glycinate system, the complexation is typically found to be endothermic (ΔH > 0), indicating that bond formation between calcium and glycinate does not release enough energy to overcome the energy required for desolvation of the ions. Therefore, the spontaneity of the reaction (negative ΔG) is primarily driven by the significant positive entropy change. mdpi.com
| Parameter | Value | Reference |
|---|---|---|
| ΔG° (kJ/mol) | -7.76 | tandfonline.com |
Interactions with Other Species in Solution
Competitive Complexation with Other Metal Ions
In aqueous solutions, the glycinate anion can form complexes with various metal ions. The stability of the this compound complex is a critical factor in its behavior, especially in environments where other metal ions are present. These other ions can compete with calcium (Ca²⁺) for the glycinate ligand, a process governed by the relative stability constants of the respective metal-glycinate complexes.
The stability of a metal-ligand complex is quantified by its stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex and a stronger affinity between the metal ion and the ligand. Research has established the stability constants for glycinate complexes with a range of divalent metal ions. For instance, at 25°C and an ionic strength of 1.0M, the stability constant (log K) for the 1:1 calcium-glycinate complex (CaL) is 0.55. nih.gov In contrast, other divalent metals exhibit significantly higher stability constants with glycine. nih.govcdnsciencepub.com The stability for 1:1 complexes generally follows the order: Pb²⁺ > Cu²⁺ > Cd²⁺ > Zn²⁺ > Ni²⁺ ~ Co²⁺ > Ca²⁺ ~ Mg²⁺. cdnsciencepub.com
This hierarchy implies that in a solution containing this compound and other metal ions such as copper (Cu²⁺) or nickel (Ni²⁺), the glycinate ligand will preferentially bind to the metal ion that forms a more stable complex. This can lead to the displacement of calcium from the glycinate chelate. For example, the reaction of a this compound complex solution with copper sulfate (B86663) results in the formation of a copper-glycine amino acid chelate and the precipitation of calcium sulfate, demonstrating the displacement of calcium by the more competitive copper ion. google.com Similarly, transition metals like iron (Fe²⁺), cobalt (Co²⁺), and manganese (Mn²⁺) also form stable tris-glycinato complexes (three glycine ligands to one metal ion), with stability constants that suggest strong binding. researchgate.netajol.info
The relative ionic radii and charge densities of the metal ions play a role in this competitive binding. Ions with radii similar to Ca²⁺ (0.99 Å), such as Mn²⁺ (0.8 Å), can be effective competitors for binding sites on biological molecules. nih.gov The stability of these complexes generally decreases as the number of attached ligands increases (K₁ > K₂ > K₃), due to reduced availability of coordination sites and increased steric hindrance. researchgate.net
Table 1: Stability Constants (log K₁) for 1:1 Metal-Glycinate Complexes
This table compares the stability of the calcium-glycinate complex with that of other divalent metal ions. A higher log K₁ value signifies a more stable complex.
| Metal Ion | log K₁ | Reference |
| Magnesium (Mg²⁺) | 1.17 | nih.gov |
| Calcium (Ca²⁺) | 0.55 | nih.gov |
| Strontium (Sr²⁺) | 0.14 | nih.gov |
| Barium (Ba²⁺) | -0.40 | nih.gov |
| Nickel (Ni²⁺) | ~5.5 | ruc.dkijnc.ir |
| Cobalt (Co²⁺) | ~4.6 | researchgate.netruc.dk |
| Zinc (Zn²⁺) | ~5.0 | cdnsciencepub.com |
| Cadmium (Cd²⁺) | ~4.8 | cdnsciencepub.com |
| Copper (Cu²⁺) | ~8.2 | cdnsciencepub.com |
| Lead (Pb²⁺) | ~5.4 | cdnsciencepub.com |
Note: Values are compiled from various studies and may have been determined under different experimental conditions (e.g., temperature, ionic strength). The values for Ni²⁺ and Co²⁺ are approximate ranges based on available data.
Binding Affinity to Amino Acids and Peptides
The interaction of calcium with other amino acids and peptides is fundamental to its behavior in biological systems. The binding affinity is influenced by the specific amino acid residues involved, the length of the peptide chain, and the ambient pH. nih.govresearchgate.net
Studies have systematically ranked the binding affinity of calcium to various amino acids. At a high pH, which is relevant for absorption, the affinity for calcium increases in the following order: Lysine < Arginine < Cysteine < Glutamine < Glycine ~ Alanine < Asparagine < His < Leucine < Glutamic acid < Aspartic acid. nih.govresearchgate.netresearchgate.net The acidic amino acids, aspartic acid (Asp) and glutamic acid (Glu), show the strongest binding due to their side-chain carboxyl groups, which provide additional coordination sites for the calcium ion. nih.govresearchgate.netresearchgate.net The presence of Asp and Glu residues in a peptide sequence is a key factor for creating a favorable environment for calcium binding. mdpi.com
When calcium binds to peptides, synergistic effects are often observed, meaning the peptide binds calcium more strongly than a simple mixture of its constituent amino acids. nih.govresearchgate.net The binding affinity of calcium to a series of glycine-containing peptides was found to increase in the order: Gly-Leu ~ Gly-Gly < Ala-Gly < Gly-His ~ Gly-Lys-Gly < Glu-Cys-Gly < Gly-Glu. nih.govresearchgate.net This demonstrates that the specific sequence and composition of amino acids in a peptide have a significant impact on its calcium-chelating ability. researchgate.net The carboxyl and amino groups within the peptide backbone itself can also participate in chelating calcium, contributing to the enhanced stability of peptide-calcium complexes compared to those with free amino acids. researchgate.net For example, studies on peptides from Pacific cod skin gelatin identified the amino-terminal group, the peptide bond backbone, and the side chains of specific amino acids like glutamate, aspartate, and histidine as crucial binding sites for calcium. rsc.org
The pH of the solution plays a critical role. An increase in pH leads to the deprotonation of the amino acids' α-amino groups, which significantly enhances calcium binding. This deprotonation can increase binding by a factor of around 4 to 6, depending on the amino acid type. nih.govresearchgate.net Density functional theory (DFT) calculations have confirmed that this stronger binding is associated with a shorter calcium-oxygen bond length and a shift in the binding site from simple carboxylate binding to a more stable chelation involving both the α-amino group and the carboxylate oxygen. nih.gov
Table 2: Relative Binding Affinity of Calcium to Amino Acids and Glycine Peptides
This table shows the increasing order of binding affinity of calcium to various amino acids and peptides at high pH.
| Category | Increasing Order of Binding Affinity | Reference |
| Amino Acids | Lys < Arg < Cys < Gln < Gly ~ Ala < Asn < His < Leu < Glu < Asp | nih.govresearchgate.netresearchgate.net |
| Glycine Peptides | Gly-Leu ~ Gly-Gly < Ala-Gly < Gly-His ~ Gly-Lys-Gly < Glu-Cys-Gly < Gly-Glu | nih.govresearchgate.net |
Mechanistic Research on Cellular Uptake and Biological Transport in Non Clinical Models
In Vitro Models for Absorption and Transport
In vitro models provide a controlled environment to study the specific cellular and molecular events involved in the transport of nutrients across the intestinal epithelium.
The human colon adenocarcinoma cell line, Caco-2, is a well-established and widely used in vitro model for studying intestinal absorption. service.gov.uk When cultured on permeable supports, these cells differentiate to form a monolayer of polarized enterocytes with a brush border and tight junctions, mimicking the barrier function of the human small intestine. service.gov.uk
Studies using Caco-2 cells have investigated the influence of amino acids and dipeptides on calcium uptake. Research has shown that certain dipeptides can promote calcium absorption. For instance, a study investigating the effects of glycine-containing dipeptides on calcium ion uptake in Caco-2 cells found that a Gly-Glu dipeptide significantly promoted calcium absorption. spgykj.comdoaj.org This suggests that the presence of the glycine (B1666218) component in a chelated structure could facilitate calcium transport. spgykj.com
While direct studies on calcium glycinate (B8599266) are limited, research on analogous metal glycinate chelates provides significant insights. For example, studies on ferrous bisglycinate in Caco-2 cells have explored its transport mechanisms. This research indicates that the iron from the glycinate chelate is primarily transported via the Divalent Metal Transporter 1 (DMT1). researchgate.net Interestingly, these studies also highlight that high concentrations of calcium can act as a non-competitive inhibitor of DMT1-mediated iron transport, demonstrating the interaction between these two minerals at the cellular transport level. researchgate.net
The Caco-2 model is also employed to assess how various factors affect calcium transport. Experiments have shown that the presence of iron can influence calcium absorption; a decrease in extracellular iron concentration can lead to an increase in calcium uptake by Caco-2 cells. nih.gov
Table 1: Summary of Findings from Caco-2 Cell Model Studies Relevant to Calcium and Glycinate Transport
| Study Focus | Key Findings in Caco-2 Cells | Relevant Compound(s) | Citations |
| Dipeptide-Enhanced Calcium Uptake | Glycine-containing dipeptides, particularly Gly-Glu, were found to enhance the rate of calcium absorption. | Gly-Glu Dipeptide, Calcium | spgykj.com, doaj.org |
| Iron Glycinate Transport | Ferrous bis-glycinate is transported mainly via the Divalent Metal Transporter 1 (DMT1). | Ferrous bis-glycinate, Calcium | researchgate.net |
| Mineral Interactions | Calcium acts as a non-competitive inhibitor of DMT1-mediated iron transport. | Calcium, Iron | researchgate.net |
| Mineral Interactions | Decreasing extracellular iron concentration increased intracellular calcium concentration. | Calcium, Iron | nih.gov |
This table is generated based on available research data and illustrates key findings in the Caco-2 cell line.
Beyond the Caco-2 cell line, other cellular models are utilized to investigate intestinal transport, often to address specific aspects of the intestinal environment.
The HT-29 human colon adenocarcinoma cell line is another valuable model. researchgate.net A key feature of HT-29 cells is their ability to differentiate into mucus-producing goblet cells, which is a characteristic not prominent in Caco-2 cultures. researchgate.netportlandpress.com For this reason, HT-29 cells are often used in co-culture with Caco-2 cells (e.g., in a 70/30 Caco-2/HT-29 ratio) to create a more physiologically representative model of the intestinal epithelium that includes a mucus layer. mdpi.com
These models have been instrumental in studying calcium transport. Research using both Caco-2 and HT-29 cell monolayers has demonstrated that they are effective models for investigating the paracellular pathway of calcium transport. nih.gov Furthermore, studies on casein phosphopeptides (CPPs) have shown their ability to promote calcium uptake in HT-29 cells, indicating the model's utility in assessing how peptide-bound minerals are absorbed. frontiersin.org
While microbial systems, such as yeast or specific bacteria, are used in many areas of biological research, including the study of ion transporters, specific research on the uptake and transport of calcium glycinate within these systems is not extensively documented in the reviewed literature.
Ex Vivo and Animal Models (Non-Human)
Ex vivo and non-human animal models bridge the gap between simplified in vitro systems and human physiology, allowing for the study of absorption in the context of an intact intestinal tissue or a whole biological system.
The everted intestinal sac model is a classic ex vivo technique first described in the 1950s that remains a valuable tool for studying intestinal absorption. mdpi.comd-nb.inforesearchgate.net In this method, a segment of the small intestine from a laboratory animal (typically a rat) is removed, everted (turned inside out), filled with a buffer solution, and tied at the ends to form a sac. jst.go.jp The sac is then incubated in a solution containing the compound of interest. This setup allows researchers to measure the transport of the compound from the mucosal side (outside the sac) to the serosal side (inside the sac), simulating the process of absorption into the bloodstream. researchgate.netjst.go.jp
This model has been effectively used to evaluate the absorption of metal-glycinate chelates. Studies on ferrous glycinate have demonstrated that its absorption is significantly enhanced when incorporated into solid lipid nanoparticles, as measured by the everted rat intestinal sac model. jst.go.jpresearchgate.net The results from such experiments often align well with in vivo findings, making the everted sac a useful predictive tool. jst.go.jp The model has also been employed to study the direct absorption of calcium and the effects of other dietary components, like lactose, on its transport. nih.gov
Table 2: Representative Findings from Everted Intestinal Sac Model Studies
| Study Subject | Intestinal Segment | Key Findings | Citations |
| Ferrous Glycinate | Rat Intestine | Absorption of ferrous glycinate was significantly higher than inorganic iron and could be further enhanced by nanoparticle formulation. | jst.go.jp, researchgate.net |
| Calcium | Rat Ileum | Lactose was found to interact with intestinal cells to increase their permeability to calcium. | nih.gov |
| General Drug/Nutrient Absorption | Rat Intestine | The model is effective for studying absorption mechanisms, the role of transporters, and intestinal metabolism. | researchgate.net, goums.ac.ir |
This table summarizes the application and findings of the everted gut sac model from relevant studies.
Animal models are essential for determining the bioavailability and nutritional efficacy of different mineral sources under physiological conditions. Ruminants (like goats) and monogastric animals (like rats and swine) are commonly used. uark.edu
Bioavailability studies in animals often involve balance trials, where the intake and excretion of a mineral are meticulously measured to determine the net absorption and retention. uark.edu Research in growing goats, for example, has been used to compare the bioavailability of various calcium sources. uark.edu
Rat models are frequently used to assess the impact of different dietary formulations on calcium bioavailability. For instance, studies have compared calcium absorption from cow's milk versus soy-based beverages, identifying inhibitory factors like phytate and enhancing components like lactose. nih.gov The ovariectomized rat is a specific model used to simulate postmenopausal osteoporosis, allowing researchers to evaluate how different calcium supplements, including calcium-peptide chelates, can affect bone mineral density and strength. mdpi.com Research has shown that certain calcium-peptide chelates can significantly increase serum and femur calcium content compared to inorganic calcium sources like calcium carbonate in these models. mdpi.com These animal studies provide critical data on how chelates like this compound are likely to perform as a nutritional supplement in a complex biological system.
Molecular Mechanisms of Transport Across Membranes
The transport of this compound across the intestinal brush border membrane is thought to involve several potential molecular mechanisms, leveraging pathways for both calcium and small peptides or amino acids.
Intestinal calcium absorption occurs via two main routes:
Transcellular (Active) Transport: This is a saturable, vitamin D-dependent process that occurs primarily in the duodenum. It involves three key steps: calcium enters the enterocyte through apical calcium channels (primarily TRPV6), binds to the intracellular calcium-binding protein (calbindin-D), and is then extruded from the cell across the basolateral membrane by the plasma membrane Ca2+-ATPase (PMCA1b). mdpi.commdpi.comnih.gov
Paracellular (Passive) Transport: This is a non-saturable process that occurs along the entire length of the intestine. Calcium ions move through the tight junctions between adjacent enterocytes, driven by the concentration gradient. nih.govmdpi.com
For this compound, the chelated structure opens up additional possibilities for transport. A primary hypothesis is that the intact this compound molecule, which is structurally a dipeptide-like molecule, could be transported by the Peptide Transporter 1 (PEPT1) . mdpi.com PEPT1, also known as SLC15A1, is a high-capacity, low-affinity transporter located in the brush border membrane of enterocytes. guidetopharmacology.orgthermofisher.com It is responsible for absorbing the vast majority of dietary di- and tripeptides via a proton-coupled mechanism. guidetopharmacology.orgnih.gov The transporter has a broad substrate specificity and is known to transport many peptide-like drugs. acs.org Studies using Caco-2 cells, which express PEPT1, have been fundamental in characterizing its function. thermofisher.com The transport of other mineral-peptide chelates has been linked to this pathway, making it a plausible route for this compound. mdpi.com
Other potential mechanisms include:
Amino Acid Transporters: Glycine itself is transported by specific sodium- and chloride-dependent glycine transporters (GlyT1 and GlyT2), though their primary roles are in the central nervous system. csic.es Other broad-specificity amino acid transporters in the intestine could potentially play a role.
Divalent Metal Transporter 1 (DMT1): While its main substrate is ferrous iron, DMT1 can transport other divalent metals. However, research suggests that calcium acts as an inhibitor rather than a substrate for DMT1. researchgate.net
Dissociation and Independent Transport: The this compound chelate may dissociate in the gut lumen, with the calcium and glycine being absorbed via their respective independent pathways. However, the chelated form is thought to protect the calcium from forming insoluble complexes, suggesting that at least a portion may be absorbed intact. atamanchemicals.com
Transcellular vs. Paracellular Transport Pathways
Calcium absorption from the gut occurs via two main routes: the active, saturable transcellular pathway and the passive, non-saturable paracellular pathway. wjgnet.comwikipedia.org
Transcellular Transport: This active process occurs predominantly in the duodenum and is the primary route when dietary calcium intake is low. wikipedia.orgnih.govresearchgate.net It involves the entry of calcium ions across the apical membrane of enterocytes, transport through the cell, and extrusion across the basolateral membrane into the bloodstream. wjgnet.com This pathway is tightly regulated by hormones, most notably calcitriol (B1668218) (the active form of vitamin D). wjgnet.comfrontiersin.org
Paracellular Transport: This passive process occurs throughout the small intestine, particularly in the jejunum and ileum, and becomes more significant with higher calcium intakes. wikipedia.orgresearchgate.net It involves the movement of calcium ions through the tight junctions between adjacent intestinal cells. jcrpe.orgmdpi.com
The chelated structure of this compound is thought to favor absorption through these pathways. By binding calcium to the amino acid glycine, the mineral is protected from forming insoluble complexes with dietary inhibitors like phytates and oxalates, which can impair the absorption of other calcium forms. atamanchemicals.comfao.org
Role of Calcium Channels and Transport Proteins in Cellular Uptake
The transcellular transport of calcium is a multi-step process mediated by specific proteins:
Apical Calcium Entry: The initial step of transcellular absorption involves the entry of calcium into the enterocyte through specialized calcium channels on the apical membrane. abdominalkey.com The transient receptor potential (TRP) family of cation channels, specifically TRPV6, plays a crucial role in this process. abdominalkey.com Some evidence suggests that small molecule chelates like this compound may be able to pass through these channels more readily. google.com
Intracellular Transport: Once inside the enterocyte, calcium binds to calcium-binding proteins, such as calbindin-D9k. frontiersin.org This protein buffers the intracellular calcium concentration and facilitates its transport across the cell to the basolateral membrane. frontiersin.org
Basolateral Extrusion: Finally, calcium is actively transported out of the enterocyte and into the bloodstream by the plasma membrane Ca2+-ATPase (PMCA1b) and the sodium-calcium exchanger (NCX1). wjgnet.com
The general mechanism of cellular calcium uptake involves various channels and transporters that are critical for maintaining calcium homeostasis. nih.govdrugbank.com Voltage-gated calcium channels, for instance, are key in converting electrical signals into calcium influx in excitable cells like neurons and muscle cells. nih.govmdpi.comnih.gov In non-excitable cells, store-operated calcium entry (SOCE) is a major mechanism for calcium uptake. frontiersin.org
Influence of Molecular Size and Chelate Structure on Transport Efficiency
The unique structure of this compound contributes significantly to its enhanced transport efficiency.
Molecular Size: Glycine is the smallest amino acid, resulting in this compound having a low molecular weight. atamanchemicals.comatamankimya.com This smaller size is believed to facilitate easier passage through intestinal calcium channels. google.com
Chelate Structure: this compound features a five-membered ring structure where the calcium ion is bonded to both the amino and carboxyl groups of glycine. researchgate.netresearchgate.net This chelation protects the calcium from interacting with dietary inhibitors in the gut, such as phytates and oxalates, which can form insoluble and poorly absorbed complexes with free calcium ions. atamanchemicals.comfao.org This stable chemical structure allows more calcium to remain soluble and available for absorption. google.comatamankimya.com
Intracellular Fate and Biochemical Pathways in Model Systems
Once absorbed into the enterocyte, the calcium from this compound enters the body's calcium pool. The glycine component is a non-essential amino acid and can be metabolized through various standard biochemical pathways. The primary fate of the absorbed calcium is its incorporation into bone tissue, which stores over 99% of the body's calcium as hydroxyapatite (B223615). nih.govnih.gov
The intracellular transport and fate of calcium are intricately linked to cellular signaling pathways. nih.gov Mitochondria and the endoplasmic reticulum are key organelles involved in intracellular calcium storage and signaling. nih.govfrontiersin.org Vacuolar calcium transport proteins also play a role in regulating intracellular calcium levels and signaling. mdpi.com Different types of calcium transport proteins, such as P-type ATP-powered pumps, exist in both plants and animals to move calcium against its electrochemical gradient. oup.com
Comparative Mechanistic Studies on this compound Absorption
Comparison of Absorption Mechanisms with Inorganic and Other Organic Calcium Salts (e.g., carbonate, citrate, lactate, gluconate) in Model Systems
The bioavailability of calcium varies significantly among different salt forms.
Calcium Carbonate: This is a common and inexpensive form of calcium, containing a high percentage of elemental calcium. nih.govmayoclinic.org However, its absorption is highly dependent on stomach acid for solubilization and ionization. nih.govgoodrx.comnih.gov In individuals with low stomach acid (achlorhydria), the absorption of calcium carbonate can be significantly reduced unless taken with food. goodrx.comnih.govtg.org.au
Calcium Citrate: This organic salt is less dependent on stomach acid for absorption and can be taken without food. mayoclinic.orggoodrx.comnih.gov While it has a lower percentage of elemental calcium than the carbonate form, its bioavailability is considered to be higher, particularly in individuals with low stomach acid. mayoclinic.orgtg.org.au
Calcium Lactate and Gluconate: These organic salts are more soluble in water than carbonate and citrate, but they contain less elemental calcium, which can make them less practical for supplementation. nih.govmayoclinic.org
This compound: As a chelate, this compound's absorption is not solely reliant on stomach acid. atamanchemicals.com The chelated structure protects the calcium from forming insoluble precipitates in the more alkaline environment of the small intestine, leading to greater bioavailability compared to inorganic and other organic calcium salts. atamanchemicals.com Studies have suggested that calcium bis-glycinate is absorbed significantly better than calcium citrate. lifeextension.com
Below is an interactive table summarizing the characteristics of different calcium salts.
| Feature | This compound | Calcium Carbonate | Calcium Citrate | Calcium Lactate | Calcium Gluconate |
| Type | Amino Acid Chelate | Inorganic Salt | Organic Salt | Organic Salt | Organic Salt |
| Elemental Calcium (%) | ~19.4% | ~40% mayoclinic.org | ~21% mayoclinic.org | ~13% mayoclinic.org | ~9% mayoclinic.org |
| Solubility | Good atamankimya.com | Low, requires acid nih.gov | More soluble than carbonate tg.org.au | Soluble nih.gov | Soluble nih.gov |
| Absorption Dependency on Stomach Acid | Low atamanchemicals.com | High goodrx.com | Low goodrx.com | Low | Low |
Factors Enhancing Bioavailability through Mechanistic Insight
Several factors at the molecular and cellular level contribute to the enhanced bioavailability of this compound:
Chelation: The chelation of calcium with glycine prevents the formation of insoluble calcium salts in the intestine, thereby increasing the amount of soluble calcium available for absorption. atamanchemicals.com This reduces the antagonistic effects of dietary components like phytates and oxalates. atamanchemicals.comfao.org
Solubility: While solubility is a factor in calcium absorption, it is not the only determinant. lifeextension.com The high solubility of this compound contributes to its bioavailability, but its chelated nature plays a more critical role in its superior absorption compared to other highly soluble salts. atamankimya.comlifeextension.com
Transport Pathway Efficiency: The small molecular size of this compound may allow for more efficient transport through intestinal calcium channels. google.com By presenting calcium in a form that is readily transportable, the efficiency of the transcellular pathway may be enhanced.
Vitamin D: The active form of vitamin D, calcitriol, is a key regulator of active calcium transport in the intestine by increasing the expression of proteins involved in the transcellular pathway, such as TRPV6 and calbindin. wjgnet.comfrontiersin.org The presence of adequate vitamin D is crucial for optimizing the absorption of any calcium form.
Advanced Analytical Methodologies for Research Purity and Characterization
Quantitative Analysis of Calcium and Glycine (B1666218) Content for Research Purity
The precise determination of calcium and glycine content is essential for establishing the quality and suitability of research-grade calcium glycinate (B8599266). These analyses confirm that the compound adheres to its expected chemical composition, with minimal deviations.
Calcium Quantification: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly sensitive and accurate technique for elemental analysis, including calcium thermofisher.comnih.gov. This method involves introducing the sample into a high-temperature plasma, where excited atoms emit light at characteristic wavelengths, allowing for precise quantification thermofisher.com. Atomic Absorption Spectrometry (AAS) is another established technique for calcium determination nih.govsigmaaldrich.com. For routine or less demanding analyses, complexometric titrations using EDTA with indicators like calcon (B606457) can also be employed iosrjournals.org. The theoretical calcium content in anhydrous calcium bisglycinate, Ca(C₂H₄NO₂)₂, is approximately 21.29% by mass libretexts.orglibretexts.org. Research-grade calcium glycinate is typically specified to contain calcium within a narrow range, often between 20.5% and 22.0% w/w, to account for minor variations hongdanaturals.comfengchengroup.com.
Glycine Quantification: High-Performance Liquid Chromatography (HPLC) is the primary method for quantifying glycine. As glycine has limited UV absorbance, derivatization is typically required. Pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or phenyl isothiocyanate (PITC) creates derivatives with strong UV or fluorescence properties for sensitive detection fengchengroup.comnih.govcore.ac.ukpickeringlabs.comgoogle.com. Post-column derivatization with ninhydrin (B49086), which forms a colored product (Ruhemann's purple) detectable at approximately 570 nm, is also a common and reliable method pickeringlabs.comwikipedia.org. Amino acid analyzers, which automate these processes, are also widely used researching.cn. The theoretical glycine content in anhydrous calcium bisglycinate is approximately 78.71% by mass libretexts.orglibretexts.org. Research-grade material specifications usually require glycine content within a similar tight range, often between 77.0% and 79.0% w/w tbzmed.ac.ir.
Data Table 1: Typical Quantitative Analysis Results for Research-Grade this compound
| Analyte | Theoretical Content (% w/w) | Typical Specification Range (% w/w) | Common Analytical Method(s) |
| Calcium | 21.29 | 20.5 - 22.0 | ICP-OES, AAS, EDTA Titration |
| Glycine | 78.71 | 77.0 - 79.0 | HPLC (derivatized), Amino Acid Analyzer, Titration |
Development and Validation of Chromatographic Techniques
The development and rigorous validation of chromatographic methods, particularly HPLC, are crucial for assessing the purity profile of this compound, including the quantification of glycine and the detection of related impurities.
Method Development: Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing stationary phases such as C18 or C8 columns. Mobile phases typically comprise aqueous buffers (e.g., phosphate, acetate) mixed with organic modifiers like acetonitrile (B52724) or methanol. Ion-pairing reagents or HILIC (Hydrophilic Interaction Liquid Chromatography) may be used to enhance the separation of polar analytes like glycine spectroscopyonline.com. Detection strategies are critical; for glycine, derivatization is standard, often using OPA with fluorescence or UV detection, or ninhydrin with UV detection fengchengroup.comnih.govcore.ac.ukpickeringlabs.comgoogle.comwikipedia.org. HPLC coupled with Mass Spectrometry (LC-MS) offers superior sensitivity and specificity for impurity identification and structural confirmation scribd.com.
Method Validation: Comprehensive validation ensures the reliability and suitability of chromatographic methods. Key parameters include:
Specificity/Selectivity: The ability to accurately measure this compound in the presence of potential impurities or matrix components. This is verified by analyzing blank and spiked samples nih.gov.
Linearity: The method's response must be proportional to analyte concentration. Linearity is assessed via calibration curves, with correlation coefficients (R²) ideally ≥ 0.999 fengchengroup.comnih.gov.
Accuracy: The closeness of measured values to the true value, often determined through recovery studies, with acceptable recovery typically between 95% and 105% nih.gov.
Precision: Assessed for repeatability (intra-assay) and intermediate precision (inter-assay). Relative Standard Deviation (RSD) values are used, with typical acceptance criteria of ≤ 2% for repeatability and ≤ 5% for intermediate precision nih.govcore.ac.uknih.gov.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Essential for impurity profiling, these define the lowest reliably detectable and quantifiable concentrations fengchengroup.com.
Robustness: The method's resilience to minor variations in parameters, indicating its reliability in routine use nih.gov.
Data Table 2: Typical HPLC Method Validation Parameters for Glycine Quantification
| Validation Parameter | Typical Acceptance Criteria | Research Finding Example |
| Specificity | No interference from known impurities | Baseline separation achieved for glycine from potential related substances fengchengroup.com |
| Linearity | R² ≥ 0.999 | R² = 0.9998 over 0.1-10 µg/mL concentration range fengchengroup.com |
| Accuracy | 95-105% Recovery | 98.5% recovery in spiked sample nih.gov |
| Precision (RSD) | Repeatability ≤ 2% | 1.2% RSD for replicate injections nih.gov |
| Intermediate Precision ≤ 5% | 3.5% RSD across different days nih.gov | |
| LOD | Typically < 0.1 µg/mL | 0.05 µg/mL fengchengroup.com |
| LOQ | Typically < 0.5 µg/mL | 0.1 µg/mL fengchengroup.com |
Spectrophotometric and Electrochemical Determination Methods
Spectrophotometric and electrochemical techniques offer alternative or complementary analytical approaches for this compound.
Spectrophotometric Methods:
Calcium Determination: Colorimetric assays utilize reagents that form colored complexes with calcium ions, such as murexide (B42330) or arsenazo III. The intensity of the color, measured spectrophotometrically, is proportional to calcium concentration libretexts.org. These methods require careful control of pH and the exclusion of interfering ions.
Glycine Determination: The ninhydrin reaction is a classic spectrophotometric method for primary amino acids, including glycine. Glycine reacts with ninhydrin upon heating to produce a purple chromophore (Ruhemann's purple), quantified at approximately 570 nm pickeringlabs.comwikipedia.org.
Electrochemical Methods:
Calcium Determination: Ion-selective electrodes (ISEs) provide potentiometric measurement of calcium ion activity. A calcium ISE generates a potential that varies with calcium concentration, allowing for direct quantification after calibration core.ac.uk.
Glycine Determination: Electrochemical detection, such as amperometry, can be used in HPLC if glycine or its derivatives are electrochemically active nih.gov. Voltammetric techniques may also be applied for direct analysis. Electrochemical-complexation reaction technology has also been developed for the preparation of this compound google.com.
Quality Control Protocols for Research-Grade this compound
Robust quality control (QC) protocols are indispensable for ensuring that research-grade this compound meets stringent purity and identity specifications, guaranteeing its reliability for scientific investigations.
Integrated Analytical Approach: QC protocols integrate multiple analytical techniques for a comprehensive assessment, including identity confirmation, assay determination, and impurity profiling.
Key QC Tests:
Identity Confirmation: Fourier Transform Infrared (FTIR) spectroscopy is used to confirm identity by comparing the sample's spectrum to a reference standard, identifying characteristic functional group vibrations researchgate.netresearchgate.networldscientific.com. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.
Impurity Profiling:
Related Substances: HPLC methods detect and quantify impurities such as unreacted glycine or degradation products. Limits for individual impurities are typically set at low levels (e.g., ≤ 0.5%) tbzmed.ac.ir.
Heavy Metals: Strict limits are enforced for toxic metals like lead (Pb), arsenic (As), cadmium (Cd), and mercury (Hg), typically determined by ICP-MS or AAS. For research-grade materials, limits are usually in the ppm range, e.g., Pb < 10 ppm, As < 3 ppm researchandmarkets.comnih.govfrontiersin.org.
Residual Solvents: Gas Chromatography (GC) is used to monitor and control residual solvent levels according to established guidelines libretexts.org.
Water Content: Determined by Karl Fischer titration, as hydration affects component percentages mayoclinic.org.
Physical Characteristics: Visual inspection for appearance and solubility tests are also part of routine QC.
Specifications for Research Grade: Research-grade this compound is characterized by high purity and low impurity levels. Typical specifications may include:
Calcium content: 20.5-22.0%
Glycine content: 77.0-79.0%
Purity (by HPLC): ≥ 98.0%
Heavy Metals (total): ≤ 20 ppm
Lead (Pb): ≤ 10 ppm
Arsenic (As): ≤ 3 ppm
Water Content: ≤ 2.0%
Data Table 3: Typical Quality Control Specifications for Research-Grade this compound
| Test Parameter | Specification | Analytical Method(s) |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Identity | Conforms to reference standard | FTIR, NMR |
| Assay (Calcium) | 20.5 - 22.0 % w/w | ICP-OES, AAS |
| Assay (Glycine) | 77.0 - 79.0 % w/w | HPLC (derivatized) |
| Purity (by HPLC) | ≥ 98.0 % | HPLC |
| Heavy Metals (Total) | ≤ 20 ppm | ICP-MS, AAS |
| Lead (Pb) | ≤ 10 ppm | ICP-MS, AAS |
| Arsenic (As) | ≤ 3 ppm | ICP-MS, AAS |
| Water Content | ≤ 2.0 % w/w | Karl Fischer Titration |
| Related Substances | Individual impurity ≤ 0.5%; Total impurities ≤ 2.0% | HPLC |
Emerging Research Directions and Interdisciplinary Perspectives
Novel Research Applications in Non-Human Biological Systems (e.g., plant physiology, agricultural enhancement)
Emerging research highlights the promising role of calcium glycinate (B8599266) in plant physiology and agricultural enhancement, leveraging its properties as a bioavailable calcium source. Studies indicate its potential to improve plant health, stress resistance, and yield.
One significant area of investigation involves the use of calcium glycinate in advanced delivery systems for agricultural applications. Research has demonstrated that encapsulating this compound within a nano-delivery system, such as a polysaccharide-based nanocarrier (SPc), can significantly enhance calcium transport within plant tissues frontiersin.org. This nano-formulation has been shown to increase the calcium content in tomato leaves, accelerating calcium transport by approximately 3.17 times frontiersin.org. Furthermore, this enhanced delivery system has proven effective in improving photosynthetic rates and providing control against viral diseases, such as the Tomato Mosaic Virus (ToMV), by reducing disease incidence frontiersin.org. The application of such nano-delivery systems for this compound offers a pathway to increase nutrient-use efficiency and bolster plant immunity in agricultural settings frontiersin.org.
Table 8.1.1: Impact of Nano-Delivery System on this compound Efficacy in Tomato Plants
| Parameter | Control (No SPc) | SPc-Loaded this compound | Increase Factor / Reduction |
| Leaf Calcium Content (g/mg) | 17.58 | 22.38 | ~1.27x |
| ToMV Disease Index (DI) | 24.69 | 11.47 | ~53% reduction |
| Calcium Transport Acceleration | N/A | N/A | 3.17 times |
Data derived from study on SPc-based nano-delivery system for this compound frontiersin.org.
Table 8.1.2: Effect of Foliar Calcium and Boron Application on Wheat Yield Components
| Yield Component | Control (%) | 7.2 L ha⁻¹ Application (%) | Increase (%) |
| Spikelets per spike | 100 | 109 | 9 |
| Grains per spike | 100 | 124 | 24 |
| Grain mass per spike | 100 | 128 | 28 |
| Spike mass | 100 | 114 | 14 |
| Number of spikes m⁻² | 100 | 132 | 32 |
| Grain yield | 100 | 130 | 30 |
Data represents percentage increase compared to control, following foliar application of calcium and boron bvsalud.org.
Current Methodological Challenges in this compound Research
Despite the growing interest, research into this compound faces several methodological challenges, particularly concerning its analysis, characterization, and the interpretation of its biological effects.
A significant challenge lies in the precise and reliable analytical determination of this compound in various matrices, including biological samples and agricultural formulations. While methods like complexometric titration with ethylenediaminetetraacetic acid (EDTA) and acid-base titrations are established for calcium determination, comparing their relative merits in terms of accuracy, simplicity, and susceptibility to interference is crucial for selecting the most appropriate technique for specific research questions walisongo.ac.id. Furthermore, the complex nature of biological systems means that accurately tracking and quantifying this compound's uptake, distribution, and metabolic fate can be demanding.
In the realm of plant physiology research, challenges arise in standardizing the methods used to assess calcium activity and its impact. Studies employing different imaging and analysis techniques for calcium dynamics can make direct comparisons and knowledge integration difficult nih.gov. The inherent variability and sporadic nature of calcium signaling in developing biological systems add another layer of complexity, requiring robust experimental designs and sophisticated analytical tools for consistent and meaningful data acquisition nih.gov.
Moreover, the characterization of this compound itself, especially when formulated into novel delivery systems or complex mixtures, requires advanced analytical techniques. Ensuring the stability, purity, and precise composition of this compound under different storage and application conditions necessitates rigorous analytical validation europa.eu.
Innovative Approaches and Experimental Designs
To overcome existing methodological hurdles and advance the understanding of this compound, researchers are employing innovative approaches and sophisticated experimental designs.
A prime example of an innovative approach is the development of nano-delivery systems for this compound, as demonstrated by the use of polysaccharide-based nanocarriers (SPc) frontiersin.org. This strategy aims to improve the solubility, stability, and targeted delivery of this compound, thereby enhancing its bioavailability and efficacy in plant systems frontiersin.org. Such designs allow for controlled release and better cellular uptake, leading to more pronounced physiological effects.
In the context of optimizing the preparation of calcium chelates, including those involving amino acids, researchers utilize systematic methodologies like orthogonal experimental design. This approach allows for the efficient identification of optimal conditions (e.g., pH, temperature, reactant ratios) for synthesis, maximizing the calcium chelating rate and ensuring product quality mdpi.com. For instance, optimizing the preparation of mung bean peptide-calcium chelate identified specific conditions that achieved an 86.26% calcium chelating rate mdpi.com.
For analytical advancements, comparative experimental designs are key. Studies that systematically compare different analytical methods for calcium determination, evaluating factors such as time, accuracy, and ease of use, provide valuable insights into method selection and validation walisongo.ac.id. This rigorous comparison helps in establishing reliable protocols for this compound analysis. Additionally, research focusing on the binding capacities of minerals to peptides involves establishing and adapting analytical methods to accurately quantify these interactions, which is vital for understanding the functional properties of this compound in complex matrices europa.eu.
Future Avenues for Fundamental and Applied Academic Research on this compound
The trajectory of this compound research points towards a future rich with interdisciplinary exploration, bridging fundamental science with practical applications. Future academic research is poised to expand on current findings, addressing unanswered questions and exploring new frontiers.
Fundamental Research:
Mechanism of Action: Further elucidation of the precise molecular mechanisms by which this compound influences cellular processes in both plant and potentially other non-human biological systems. This includes understanding its interaction with signaling pathways, enzyme activation, and nutrient transport at a deeper level.
Bioavailability and Transport: Detailed studies on the bioavailability and transport mechanisms of this compound across different biological membranes and tissues, particularly in complex agricultural environments. This could involve isotopic tracing and advanced imaging techniques.
Structure-Activity Relationships: Investigating how variations in the synthesis or formulation of this compound affect its stability, solubility, and biological activity, potentially leading to the design of optimized this compound derivatives.
Applied Research:
Agricultural Innovations: Expanding the application of this compound in agriculture beyond current studies, focusing on its role in enhancing crop resilience against a wider range of abiotic and biotic stresses (e.g., salinity, drought, specific pathogens) and improving soil health. Research into novel nano-formulations or synergistic combinations with other agro-nutrients will likely increase.
Sustainable Agriculture: Exploring this compound's contribution to sustainable farming practices, such as improving nutrient use efficiency, reducing the reliance on synthetic fertilizers, and mitigating soil degradation.
Analytical Method Standardization: Developing and standardizing robust analytical methods for this compound detection and quantification in diverse matrices, facilitating more consistent and comparable research outcomes across different laboratories and applications.
Interdisciplinary Integration: Fostering collaborations between plant scientists, chemists, material scientists, and agricultural engineers to develop integrated solutions that leverage this compound for enhanced crop production and environmental sustainability.
The market landscape also influences research directions, with a growing emphasis on high-purity production technologies, clinically validated (or in this context, agriculturally validated) formulations, and sustainable supply chains researchandmarkets.com. Future research will likely align with these demands, focusing on scalable, cost-effective, and environmentally conscious production and application methods for this compound.
Q & A
Q. What methods are used to characterize the structural properties of calcium glycinate?
this compound’s structural properties are analyzed using a combination of spectroscopic, thermal, and crystallographic techniques:
- Infrared (IR) Spectroscopy : Identifies bonding patterns (e.g., chelation between calcium and glycine’s amino/carboxyl groups) by detecting vibrational frequencies .
- Thermal Analysis (TGA/DSC) : Measures decomposition temperatures and stability, with this compound showing a melting point >215°C .
- X-ray Diffraction (XRD) : Confirms crystalline structure and chelate geometry (e.g., two five-membered rings in the calcium-glycine complex) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
Q. How does the chelation structure of this compound influence its bioavailability compared to other calcium salts?
The chelated structure enhances bioavailability by stabilizing calcium ions in physiological conditions, reducing precipitation in the gastrointestinal tract. Key evidence includes:
Q. What synthesis methods are validated for producing high-purity this compound suitable for pharmacological studies?
Two methods are widely reported:
- Solid-Phase Synthesis : Reacts glycine with calcium hydroxide under controlled pH (8–9) and temperature (60–80°C), yielding >95% purity .
- Aqueous Chelation : Combines calcium chloride and glycine in a molar ratio of 1:2, followed by crystallization and vacuum drying .
Note: Purity is confirmed via elemental analysis (Ca²⁺ content) and HPLC .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s efficacy in enhancing plant stress tolerance?
A robust experimental framework includes:
- Treatment Variables : Test concentrations (e.g., 5–7% this compound) and application methods (seed priming vs. foliar spray) .
- Control Groups : Use untreated seeds and alternative calcium salts (e.g., calcium chloride) to isolate glycinate-specific effects .
- Metrics : Measure germination rate, biomass, ion leakage (stress indicator), and calcium transport genes (e.g., CAX transporters) .
- Statistical Design : Randomized block designs with 3–5 biological replicates and ANOVA for significance testing .
Q. What analytical approaches resolve contradictions in this compound’s stability data across physiological conditions?
Contradictions often arise from pH-dependent solubility or competing ligands. Solutions include:
- Speciation Modeling : Use software like PHREEQC to predict calcium-glycinate complex stability under varying pH (e.g., intestinal vs. soil environments) .
- Competitive Ligand Experiments : Introduce ions (e.g., Fe³⁺, Zn²⁺) to assess chelate dissociation rates via ICP-MS .
- In Situ FTIR : Monitor structural changes in real-time during simulated digestion .
Q. What advanced delivery systems improve the targeted bioavailability of this compound?
Nano-delivery systems enhance bioavailability by overcoming solubility and tissue-specific barriers:
- SPc-Based Nanocomplexes : Self-assembled nanoparticles (17.7 nm) with this compound increase leaf calcium content by 27% in tomatoes via hydrogen bonding and improved stomatal uptake .
- Liposomal Encapsulation : Protects this compound from gastric degradation, enabling sustained release in mammalian models (methodology under validation) .
Q. How should researchers statistically analyze variability in this compound’s effects across biological replicates?
Address variability using:
- Mixed-Effects Models : Account for nested variables (e.g., plant genotype, soil heterogeneity) .
- Principal Component Analysis (PCA) : Identify key drivers of variance (e.g., calcium uptake vs. environmental factors) .
- Meta-Analysis : Pool data from independent trials to quantify effect sizes (e.g., harvest index improvement: 36.66% vs. 40.09% in wheat) .
Q. What in vitro/in vivo correlation (IVIVC) models predict this compound’s nutrient release kinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
